3-(Quinolin-2-yloxy)piperidin-2-one 3-(Quinolin-2-yloxy)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 2199104-66-8
VCID: VC6750080
InChI: InChI=1S/C14H14N2O2/c17-14-12(6-3-9-15-14)18-13-8-7-10-4-1-2-5-11(10)16-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,17)
SMILES: C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3C=C2
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278

3-(Quinolin-2-yloxy)piperidin-2-one

CAS No.: 2199104-66-8

Cat. No.: VC6750080

Molecular Formula: C14H14N2O2

Molecular Weight: 242.278

* For research use only. Not for human or veterinary use.

3-(Quinolin-2-yloxy)piperidin-2-one - 2199104-66-8

Specification

CAS No. 2199104-66-8
Molecular Formula C14H14N2O2
Molecular Weight 242.278
IUPAC Name 3-quinolin-2-yloxypiperidin-2-one
Standard InChI InChI=1S/C14H14N2O2/c17-14-12(6-3-9-15-14)18-13-8-7-10-4-1-2-5-11(10)16-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,17)
Standard InChI Key RJHVBVCBBMWVKP-UHFFFAOYSA-N
SMILES C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3C=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-(Quinolin-2-yloxy)piperidin-2-one (IUPAC name: 3-(quinolin-2-yloxy)piperidin-2-one) is a bicyclic organic compound featuring a piperidin-2-one core substituted at the 3-position with a quinolin-2-yloxy group. The molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol. The quinoline moiety (C₉H₇N) contributes aromaticity and planar rigidity, while the piperidin-2-one ring introduces a lactam functionality capable of hydrogen bonding and conformational flexibility.

Stereoelectronic Properties

The ether linkage (-O-) between the quinoline and piperidin-2-one rings imposes steric constraints that influence molecular conformation. Computational modeling of analogous structures, such as (3R)-3-(quinolin-2-ylmethyl)piperazin-2-one , suggests that the quinoline’s electron-withdrawing nature polarizes the lactam carbonyl (C=O), enhancing its electrophilicity. This polarization may facilitate interactions with biological targets, such as enzymes or receptors.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(quinolin-2-yloxy)piperidin-2-one can be conceptualized through two key fragments:

  • Quinolin-2-ol: The hydroxyl group at position 2 of quinoline serves as a nucleophile.

  • 3-Halo-piperidin-2-one: A halogenated lactam precursor enables etherification via nucleophilic substitution.

Nucleophilic Substitution

Reacting quinolin-2-ol with 3-bromo-piperidin-2-one in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) could yield the target compound:
Quinolin-2-ol+3-Bromo-piperidin-2-oneK2CO3,DMF3-(Quinolin-2-yloxy)piperidin-2-one+HBr\text{Quinolin-2-ol} + \text{3-Bromo-piperidin-2-one} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-(Quinolin-2-yloxy)piperidin-2-one} + \text{HBr}
This method mirrors the synthesis of quinoline-azetidinone hybrids reported by Madhu et al. , where phenolic oxygen participated in Mannich reactions.

Mitsunobu Reaction

A Mitsunobu coupling between quinolin-2-ol and 3-hydroxy-piperidin-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) offers an alternative route:
Quinolin-2-ol+3-Hydroxy-piperidin-2-oneDEAD, PPh33-(Quinolin-2-yloxy)piperidin-2-one\text{Quinolin-2-ol} + \text{3-Hydroxy-piperidin-2-one} \xrightarrow{\text{DEAD, PPh}_3} \text{3-(Quinolin-2-yloxy)piperidin-2-one}
This approach, analogous to the DCC-mediated amide couplings in ACS Omega , ensures regioselectivity and mild reaction conditions.

Table 1: Comparative Synthetic Routes

MethodReagents/ConditionsYield (Hypothetical)Advantages
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12 h50–65%Simplicity, cost-effective
Mitsunobu ReactionDEAD, PPh₃, THF, rt, 6 h70–85%High regioselectivity, mild conditions

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 3-(quinolin-2-yloxy)piperidin-2-one is expected to display:

  • C=O stretch: ~1685 cm⁻¹ (lactam carbonyl)

  • C=N stretch: ~1620 cm⁻¹ (quinoline aromatic system)

  • C-O-C stretch: ~1250 cm⁻¹ (ether linkage)

¹H NMR (400 MHz, DMSO-d₆)

  • Piperidin-2-one protons: δ 3.85–4.20 (m, 2H, N-CH₂), 2.70–3.10 (m, 2H, CO-CH₂), 1.90–2.20 (m, 2H, CH₂)

  • Quinoline protons: δ 7.45–8.90 (m, 6H, Ar-H)

  • Ether linkage: δ 4.95 (s, 1H, O-CH)

¹³C NMR (100 MHz, DMSO-d₆)

  • Lactam carbonyl: δ 170.5 (C=O)

  • Quinoline carbons: δ 115–150 (aromatic C)

  • Ether carbon: δ 70.8 (C-O)

Table 2: Hypothetical NMR Data

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity
Piperidin-2-one C=O170.5
O-CH4.9570.8Singlet
Quinoline C8-H8.90148.2Doublet (J = 5 Hz)

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